

A Comprehensive Technical Guide to the Synthetic Methodologies for 2,3-Dihydropyridines

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Compound of Interest

Compound Name: 2,3-Dihydropyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methods for obtaining **2,3-dihydropyridines**, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing specific experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to aid in the understanding and implementation of these methodologies.

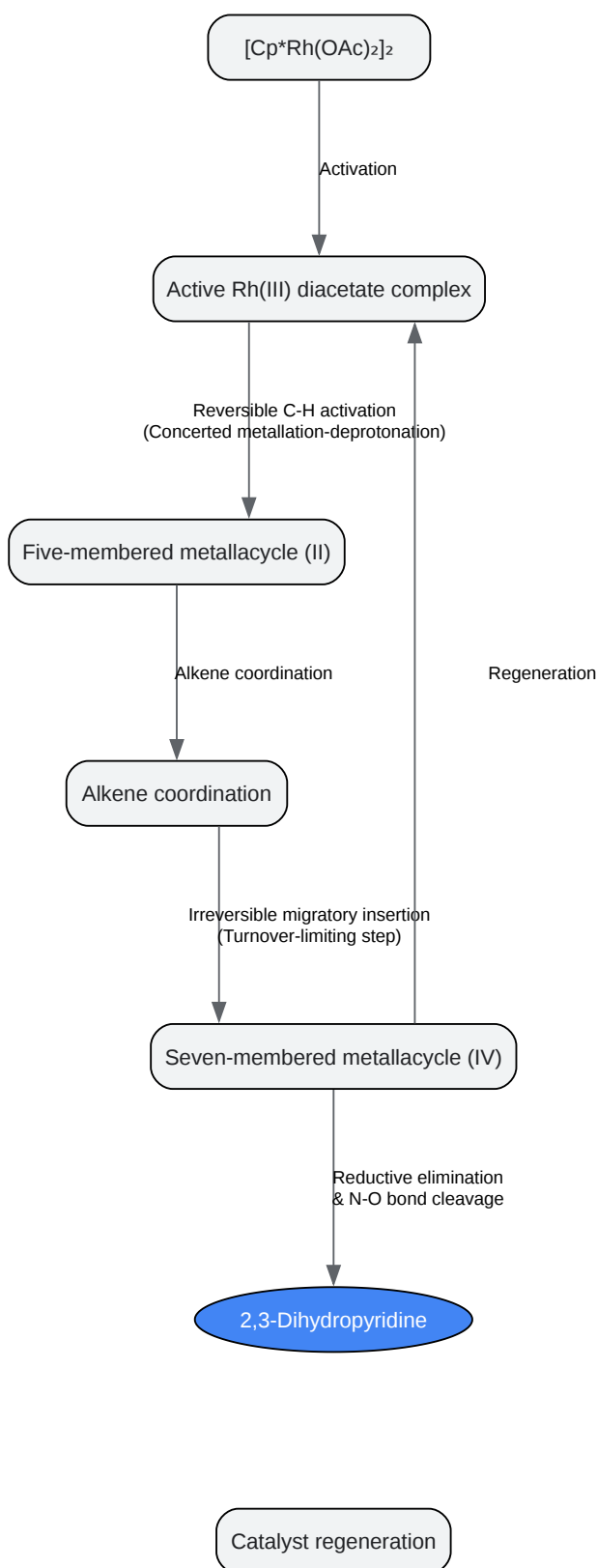
Rhodium(III)-Catalyzed C-H Activation

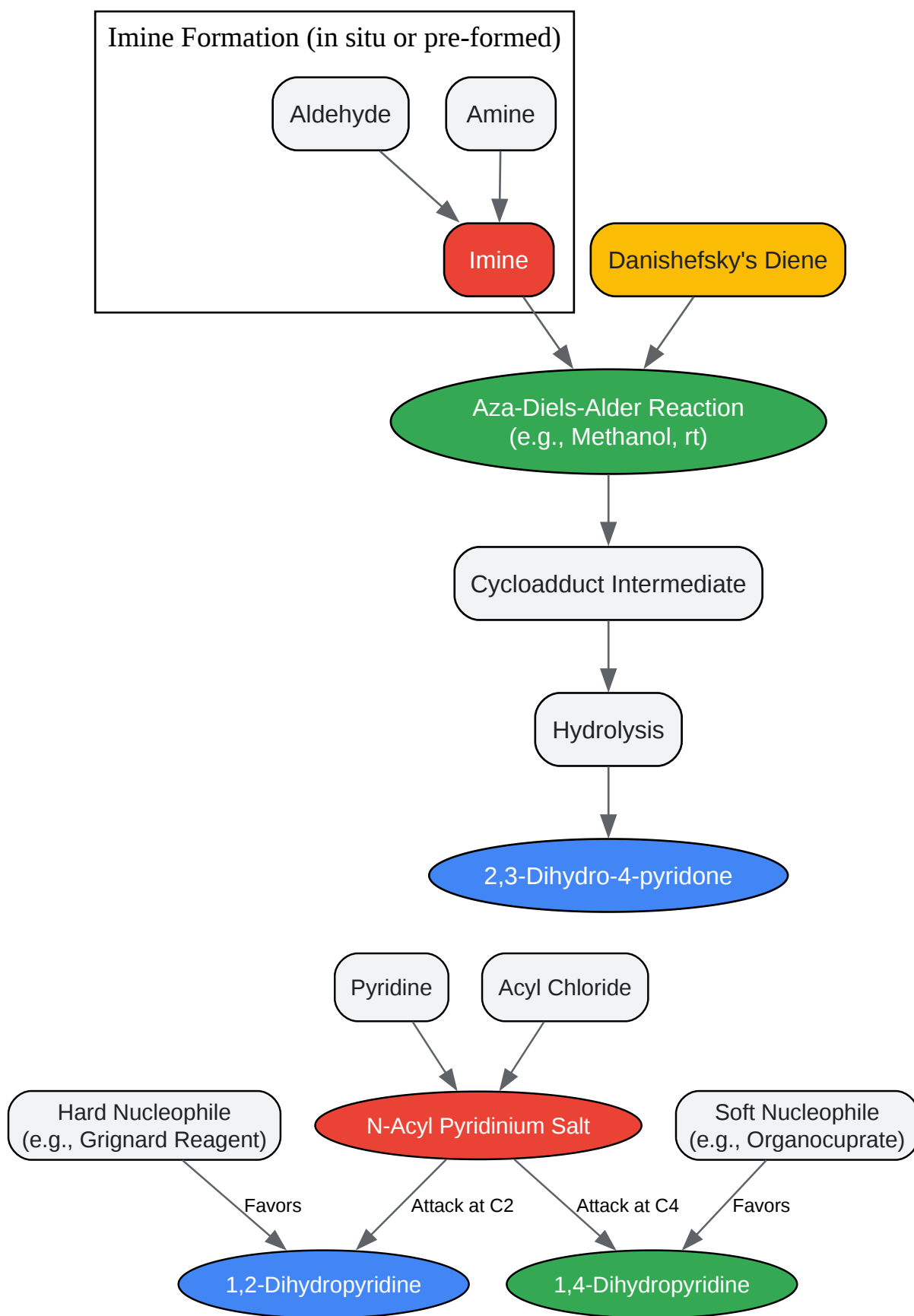
A powerful and modern approach for the synthesis of **2,3-dihydropyridines** involves the Rh(III)-catalyzed C-H activation and annulation of α,β -unsaturated oximes or imines with alkenes or alkynes. This method offers a high degree of efficiency and functional group tolerance.

A key strategy in this area is the coupling of α,β -unsaturated oxime pivalates with 1,1-disubstituted olefins.^{[1][2][3][4]} Cationic Rh(III) complexes facilitate a reversible C(sp²)-H insertion to form a five-membered metallacycle.^{[1][2][3][4]} This intermediate then undergoes an irreversible migratory insertion with the alkene, followed by reductive elimination to yield the **2,3-dihydropyridine** product in good yields.^{[1][2][3][4]} The use of an electron-deficient

trifluoromethyl-substituted Cp* ligand on the rhodium catalyst has been shown to enhance reactivity.^[5]

Catalytic Cycle: Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines





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